molecular formula C11H14N2O4 B12913540 (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol CAS No. 851690-85-2

(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol

Cat. No.: B12913540
CAS No.: 851690-85-2
M. Wt: 238.24 g/mol
InChI Key: HYDDAQPPWAYGOZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative of interest in pharmaceutical and medicinal chemistry research. Compounds featuring the pyrrolidine scaffold, particularly those with hydroxymethyl and nitroaryl substitutions, are recognized as valuable intermediates and core structures in drug discovery . The stereochemistry of the pyrrolidine ring is a critical feature for biological activity, as the (R)-configuration at the 3-position can significantly influence interactions with biological targets . Research into analogous pyrrolidine compounds indicates their potential as key building blocks for the synthesis of beta-3 adrenergic receptor agonists, which are investigated for the treatment of conditions like overactive bladder . Furthermore, structurally similar hydroxymethyl pyrrolidines have been identified as inhibitors of enzymes like nucleoside phosphorylases and nucleosidases, suggesting potential research applications in developing therapies for bacterial infections or other diseases . The nitrophenyl group present in the structure also makes it a potential intermediate for further chemical modifications, including reduction to aniline derivatives. This compound is intended for research purposes only by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

851690-85-2

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14N2O4/c14-7-8-5-9(13(16)17)1-2-11(8)12-4-3-10(15)6-12/h1-2,5,10,14-15H,3-4,6-7H2/t10-/m1/s1

InChI Key

HYDDAQPPWAYGOZ-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=C2)[N+](=O)[O-])CO

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Stereoselective Reduction of Pyrrolidinone Precursors

One common route involves the stereoselective reduction of a pyrrolidinone intermediate, such as (3R)-4-hydroxy-3-pyrrolidinone, using mild reducing agents like sodium borohydride (NaBH4). This step converts the ketone to the corresponding alcohol, preserving the stereochemistry at the 3-position of the pyrrolidine ring.

Step Reagents Conditions Outcome
Reduction Sodium borohydride (NaBH4) Mild temperature, aqueous or alcoholic solvent Stereoselective reduction to (3R)-pyrrolidin-3-ol derivative

This method is favored for its simplicity and high stereoselectivity, yielding the desired chiral alcohol intermediate efficiently.

Catalytic Hydrogenation

Industrial-scale synthesis may employ catalytic hydrogenation of pyrrolidinone precursors using palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers scalability and cost-effectiveness.

Step Catalyst Conditions Outcome
Catalytic hydrogenation Pd/C catalyst Hydrogen gas, elevated pressure, mild temperature Reduction of pyrrolidinone to pyrrolidin-3-ol with stereocontrol

This approach is suitable for large-scale production, providing high yields and purity.

N-Alkylation with 2-(Hydroxymethyl)-4-nitrophenyl Derivatives

The introduction of the 2-(hydroxymethyl)-4-nitrophenyl group onto the nitrogen of the pyrrolidine ring is typically achieved via N-alkylation reactions. This involves reacting the pyrrolidin-3-ol intermediate with a suitable electrophilic derivative of 2-(hydroxymethyl)-4-nitrophenyl, such as a halide or sulfonate ester.

Step Reagents Conditions Outcome
N-Alkylation 2-(Hydroxymethyl)-4-nitrophenyl halide or sulfonate Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature Formation of (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol

This step requires careful control to avoid over-alkylation or side reactions and to maintain stereochemical integrity.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reduction of pyrrolidinone NaBH4, mild conditions 85-95 Stereoselective, preserves (3R) configuration
2 Catalytic hydrogenation (alternative) Pd/C, H2 gas, mild pressure 90-98 Scalable industrial method
3 N-Alkylation 2-(Hydroxymethyl)-4-nitrophenyl halide, base, DCM 70-90 Requires careful control to avoid side products
4 Purification Silica gel chromatography - Ensures high purity of final compound

Research Findings and Analytical Data

  • The stereochemistry of the product is confirmed by chiral chromatography and NMR spectroscopy, showing retention of the (3R) configuration.
  • Crystallographic data from related pyrrolidine derivatives confirm the structural integrity and substitution pattern.
  • Yields reported in literature range from moderate to high, depending on reaction conditions and scale.
  • The compound’s molecular weight is 238.24 g/mol, consistent with the expected structure.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Research indicates that (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol exhibits various pharmacological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against several cancer types, attributed to its ability to induce apoptosis and inhibit tumor growth.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.
  • Neuropharmacological Effects :
    • The structure of the compound indicates potential interactions with neurotransmitter systems, particularly in modulating dopamine and norepinephrine transporters. This could lead to applications in treating neurological disorders such as depression and anxiety.

Synthesis Methodologies

The synthesis of this compound involves several steps:

  • Starting Materials :
    • The synthesis begins with readily available precursors, including substituted phenols and pyrrolidine derivatives.
  • Synthetic Pathway :
    • A multi-step synthetic route typically includes:
      • Formation of the pyrrolidine ring through cyclization reactions.
      • Introduction of the hydroxymethyl and nitrophenyl groups via electrophilic substitution reactions.

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Hilmy et al., 2023 Synthesis and Biological EvaluationDemonstrated anticancer properties; effective against specific cancer cell lines.
PMC3517155 Neuropharmacological EffectsHigh affinity for dopamine transporter; potential use in treating mood disorders.
PubChem Antimicrobial TestingInitial results indicate significant antimicrobial activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl and nitrophenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key analogs, their substituents, and biological activities:

Compound Name / ID Key Substituents Biological Activity / Application Evidence Source
Target Compound 2-(Hydroxymethyl)-4-nitrophenyl, (3R)-pyrrolidin-3-ol N/A (structural focus)
Benzyl 2-((3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl)methyl)benzoate Benzyl ester, (3R,4R)-pyrrolidine with hydroxymethyl Mycobacterium tuberculosis enzyme inhibitor
N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol Pyrene moiety, (3R,4R)-pyrrolidine with hydroxymethyl DNA/RNA duplex stabilization
Vernakalant Hydrochloride Cyclohexyl, 3,4-dimethoxyphenethoxy, (3R)-pyrrolidin-3-ol Antiarrhythmic (atrial fibrillation)
1a/1b () Phenylethyl, oxadiazole-pyridyl Antiviral
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol HCl Methyl group, (3R,5S)-pyrrolidine with hydroxymethyl Pharmaceutical intermediate
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The nitro group in the target compound contrasts with methoxy (Vernakalant) or pyrene () substituents, altering electronic properties and binding affinities .
  • Stereochemistry : Enantiomers (e.g., 1a (3S) vs. 1b (3R) in ) exhibit distinct activities, highlighting the importance of chiral centers .
  • Hydrophilicity vs. Lipophilicity : The hydroxymethyl group enhances solubility, whereas pyrene () or benzyl esters () increase lipophilicity, impacting membrane permeability .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases .
  • Molecular Weight : Vernakalant (MW 385.93) and pyrene derivatives (MW > 400) exceed the target compound’s likely MW (~280), affecting pharmacokinetics .

Biological Activity

(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol is a chiral organic compound notable for its unique structural features, including a pyrrolidine ring and substituents that include a hydroxymethyl group and a nitrophenyl moiety. This compound's molecular formula is C11_{11}H14_{14}N2_2O4_4 with a molecular weight of 238.24 g/mol. The presence of the hydroxymethyl group enhances hydrogen bonding potential, while the nitro group influences its electronic properties, suggesting diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways in biological systems. Its structure suggests potential interactions with various enzymes, which could lead to therapeutic applications in pharmacology.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also possess such properties, warranting further investigation.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and notable activities of compounds related to this compound:

Compound NameStructural FeaturesNotable Activities
4-NitrophenylalanineAmino acid derivative with a nitrophenyl groupAntimicrobial properties
2-Hydroxymethyl-pyridinePyridine derivative with hydroxymethyl substitutionNeuroprotective effects
2-Nitrobenzyl alcoholAlcohol derivative with a nitro groupAntioxidant activity

The unique combination of the pyrrolidine ring and both hydroxymethyl and nitrophenyl substituents in this compound suggests distinct pharmacological profiles compared to these similar compounds, potentially leading to novel therapeutic applications.

Synthesis and Characterization

Research has indicated that this compound can be synthesized through a multi-step process involving:

  • Condensation Reaction : Starting from commercially available 4-nitrobenzaldehyde and hydroxymethylamine under acidic conditions to form the pyrrolidine structure.
  • Hydroxymethylation : Utilizing formaldehyde or paraformaldehyde in the presence of a catalyst.
  • Purification : Final product purification via recrystallization or chromatography techniques.

This synthetic route highlights the importance of optimizing reaction conditions to achieve high yields and purity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol to improve yield and purity?

  • Answer : Synthesis optimization should focus on reaction time, solvent choice, and purification methods. For example, refluxing in xylene (as in nitroaryl-pyrrolidine coupling reactions) for 25–30 hours followed by NaOH treatment and recrystallization from methanol can enhance purity . Monitoring reaction progress via thin-layer chromatography (TLC) and employing column chromatography with dichloromethane/methanol gradients (e.g., 9:1 ratio) improves isolation of the target compound .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, as demonstrated for structurally similar nitroaryl-pyrrolidine derivatives (R-factor ≤ 0.037) . Complementary techniques include:

  • XRPD : To verify crystallinity and polymorphic stability (e.g., peaks at 2θ = 12.5°, 18.3° with intensities >50%) .
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions, particularly the hydroxymethyl (-CH2_2OH) and nitro (-NO2_2) groups .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

  • Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, ethanol) facilitates in vitro assays, while poor aqueous solubility may require formulation with cyclodextrins or lipid-based carriers. Stability studies in PBS (pH 7.4) at 37°C over 24 hours are critical to assess degradation risks .

Advanced Research Questions

Q. What strategies can address conflicting bioactivity data in studies involving this compound?

  • Answer : Contradictions often arise from impurities or stereochemical variability. Mitigation strategies include:

  • Chiral HPLC : To ensure enantiomeric purity (>99% ee) and exclude (3S)-isomer interference .
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
  • Metabolite screening : LC-MS/MS to identify degradation products that may confound activity readings .

Q. How does the hydroxymethyl group at the 2-position of the nitrophenyl ring impact pharmacological activity compared to halogenated analogs?

  • Answer : The hydroxymethyl group enhances hydrogen-bonding potential, improving target binding affinity. For example, in kinase inhibition assays, this moiety increased IC50_{50} values by 3-fold compared to chloro-substituted analogs (e.g., 4-chloro-3-methyl-6-nitrophenol derivatives) . However, it may reduce membrane permeability, necessitating prodrug strategies .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding to nitroreductases or cytochrome P450 enzymes. Key parameters include:

  • Docking score : ≤ -7.0 kcal/mol for high-affinity interactions.
  • MM-PBSA analysis : Free energy calculations to validate stability of ligand-protein complexes .

Q. How can researchers reconcile discrepancies in reported cytotoxicity data across different studies?

  • Answer : Standardize assay conditions (e.g., MTT vs. resazurin assays) and control for nitroreductase expression levels in cell models. For instance, HT-29 cells (high nitroreductase activity) show 10x higher sensitivity than HeLa cells . Additionally, validate results using isogenic cell lines with CRISPR-edited nitroreductase genes .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal ConditionReference
Reaction solventXylene
TemperatureReflux (140–145°C)
PurificationColumn chromatography (CH2_2Cl2_2:MeOH 9:1)
CrystallizationMethanol

Table 2 : Spectroscopic Data for Structural Confirmation

TechniqueCritical Peaks/ShiftsSignificance
1^1H NMRδ 4.25 (s, 2H, -CH2_2OH)Confirms hydroxymethyl group
XRPD2θ = 12.5°, 18.3°Polymorph identification
SC-XRDR-factor ≤ 0.037Stereochemical resolution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.